2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine
Overview
Description
2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by the presence of a bromine atom at the second position and a 1-methyl-2-piperidyl ethyl group at the tenth position on the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine typically involves the bromination of phenothiazine derivatives. One common method is the bromination of 10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine derivatives with different substituents at the second position.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of de-brominated phenothiazine derivatives or modified piperidyl groups.
Scientific Research Applications
2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the development of antipsychotic and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine involves its interaction with various molecular targets. It is known to modulate neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders. The compound may also interact with ion channels and enzymes, affecting cellular signaling pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine compound with a methylthio group instead of a bromine atom.
Promethazine: A phenothiazine derivative used primarily as an antihistamine.
Uniqueness
2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine is unique due to the presence of the bromine atom, which can influence its reactivity and pharmacological profile. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets. Additionally, the specific substitution pattern on the phenothiazine core can lead to distinct biological activities compared to other phenothiazine derivatives .
Properties
IUPAC Name |
2-bromo-10-[2-(1-methylpiperidin-2-yl)ethyl]phenothiazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2S/c1-22-12-5-4-6-16(22)11-13-23-17-7-2-3-8-19(17)24-20-10-9-15(21)14-18(20)23/h2-3,7-10,14,16H,4-6,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSRQXHKMFKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032100 | |
Record name | 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60634-41-5 | |
Record name | Phenothiazine, 2-bromo-10-(2-(1-methyl-2-piperidyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060634415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC186058 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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